Bazedoxifene
概要
説明
作用機序
バゼドキシフェンは、細胞や組織の種類に応じて、エストロゲン受容体のアゴニストとアンタゴニストの両方として作用します . エストロゲン受容体に結合し、その活性を調節します。 骨組織では、アゴニストとして作用し、骨密度を促進し、骨折のリスクを軽減します . 乳房組織や子宮組織では、アンタゴニストとして作用し、エストロゲン関連癌のリスクを軽減します . バゼドキシフェンは、インターロイキン-6/糖タンパク質130タンパク質相互作用も阻害し、特定の癌の治療に有益です .
類似の化合物との比較
バゼドキシフェンは、以下のような他の選択的エストロゲン受容体モジュレーターと比較されます。
ラロキシフェン: 骨組織に対する作用は似ていますが、薬物動態は異なります.
タモキシフェン: 主に乳癌の治療に使用されるのに対し、バゼドキシフェンは骨粗鬆症に使用されます.
オスペミフェン: 性交痛の治療に使用される一方、バゼドキシフェンは骨粗鬆症に焦点を当てています.
バゼドキシフェンは、アゴニストとアンタゴニストの両方の二重作用を持ち、エストロゲン関連癌のリスクを伴わずに、骨密度に利益をもたらす点でユニークです .
生化学分析
Biochemical Properties
Bazedoxifene acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It interacts with estrogen receptors, modulating their activity in a context-dependent manner .
Cellular Effects
This compound has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation . It inhibits phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Molecular Mechanism
This compound functions as a pure estrogen receptor antagonist in cellular models of breast cancer . It inhibits the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts . It also disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells .
Temporal Effects in Laboratory Settings
This compound has shown to improve renal function over time, possibly by increasing renal phosphate excretion, in postmenopausal osteoporotic women without severe renal insufficiency . It also reduces caspase-3 activity at 1 day post-injury and suppresses phosphorylation of MAPK (p38 and ERK) at 2 days post-injury .
Dosage Effects in Animal Models
This compound significantly reduced the size of endometriosis implants in animal models compared with the control group . It also effectively inhibited the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts .
Metabolic Pathways
Glucuronidation is the major metabolic pathway for this compound . After oral administration, this compound is metabolized by UDP-glucuronosyltransferases (UGTs) to this compound-4’-glucuronide (M4) and this compound-5-glucuronide (M5) .
Transport and Distribution
Efflux and uptake transporters may play an important role in the disposition of this compound . The volume of distribution for this compound is 14.7 ± 3.9 L/kg .
準備方法
合成経路および反応条件
バゼドキシフェンの合成には、複数の段階が必要です。 合成経路の1つには、炭酸カリウムの存在下、4-ヒドロキシベンジルアルコールとエチル2-ブロモアセテートを反応させてフェノキシ酢酸を生成させる反応が含まれます . 次に、この中間体をテトラヒドロフラン中でチオニルクロリドで処理してベンジルクロリドを得ます . ベンジルクロリドは、ジメチルホルムアミド中で水素化ナトリウムを用いてインドール誘導体と反応させて付加体を生成します . この付加体のエステル基は、テトラヒドロフラン中で水素化リチウムアルミニウムを用いて還元して2-ヒドロキシエトキシ化合物を生成します . 次に、この化合物をテトラヒドロフラン中で四臭化炭素とトリフェニルホスフィンで処理して2-ブロモエトキシ化合物を生成します . 最後に、2-ブロモエトキシ化合物をテトラヒドロフラン中でヘキサメチレンイミンと反応させ、エタノール/テトラヒドロフラン中で炭素上のパラジウムによる水素化によって脱ベンジル化してバゼドキシフェンを得ます .
工業的生産方法
バゼドキシフェンの工業的生産方法は、通常、上記のような合成経路を用いた大規模合成を行います。 このプロセスは、収率と純度が最適化されており、最終製品が医薬品の基準を満たすことを保証しています .
化学反応解析
反応の種類
バゼドキシフェンは、以下を含むさまざまな化学反応を起こします。
酸化: バゼドキシフェンは、特にインドール部位で酸化反応を起こす可能性があります。
一般的な試薬および条件
炭酸カリウム: フェノキシ酢酸の生成に使用されます.
チオニルクロリド: フェノキシ酢酸をベンジルクロリドに変換するために使用されます.
水素化ナトリウム: インドール誘導体との反応に使用されます.
水素化リチウムアルミニウム: エステル基の還元に使用されます.
四臭化炭素とトリフェニルホスフィン: 2-ブロモエトキシ化合物を生成するために使用されます.
炭素上のパラジウム: 水素化工程に使用されます.
主な生成物
これらの反応から生成される主な生成物は、最終的な水素化工程後に得られるバゼドキシフェンです .
科学研究での応用
バゼドキシフェンは、さまざまな科学研究で応用されています。
化学: 選択的エストロゲン受容体モジュレーターを研究するためのモデル化合物として使用されます。
生物学: さまざまな組織におけるエストロゲン受容体に対する影響について調査されています。
化学反応の分析
Types of Reactions
Bazedoxifene undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: The ester group in the synthetic intermediate is reduced to a hydroxyl group using lithium aluminium hydride.
Substitution: The synthesis involves nucleophilic substitution reactions, such as the reaction of benzyl chloride with an indole derivative.
Common Reagents and Conditions
Potassium carbonate: Used in the formation of phenoxyacetate.
Thionyl chloride: Used to convert phenoxyacetate to benzyl chloride.
Sodium hydride: Used in the reaction with the indole derivative.
Lithium aluminium hydride: Used for the reduction of the ester group.
Carbon tetrabromide and triphenylphosphine: Used to form the 2-bromoethoxy compound.
Palladium on carbon: Used for the hydrogenation step.
Major Products
The major product formed from these reactions is this compound, which is obtained after the final hydrogenation step .
科学的研究の応用
Bazedoxifene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective estrogen receptor modulators.
Biology: Investigated for its effects on estrogen receptors in various tissues.
Medicine: Clinically used for the prevention and treatment of osteoporosis in postmenopausal women.
Industry: Used in the pharmaceutical industry for the production of osteoporosis medications.
類似化合物との比較
Bazedoxifene is compared with other selective estrogen receptor modulators such as:
Raloxifene: Similar in its action on bone tissue but has different pharmacokinetic properties.
Tamoxifen: Primarily used for breast cancer treatment, whereas this compound is used for osteoporosis.
Ospemifene: Used for the treatment of dyspareunia, while this compound is focused on osteoporosis.
This compound is unique in its dual action as both an agonist and antagonist, providing benefits in bone density without the associated risks of estrogen-related cancers .
生物活性
Bazedoxifene, a selective estrogen receptor modulator (SERM), has garnered significant attention for its biological activity, particularly in the context of osteoporosis treatment and potential applications in breast cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and clinical implications.
This compound exhibits a unique mechanism as a SERM, primarily functioning as an antagonist of estrogen receptor alpha (ER-α). It binds with high affinity to ER-α, exhibiting an IC50 value of 26 nM, comparable to that of other SERMs like raloxifene . Unlike tamoxifen, which can act as both an agonist and antagonist depending on the tissue context, this compound consistently inhibits estrogen-dependent growth in breast cancer cells. It has been shown to induce a conformational change in ER-α that leads to its proteasomal degradation, although this effect is not essential for its antagonist efficacy .
Efficacy in Osteoporosis
This compound has been extensively studied for its efficacy in treating postmenopausal osteoporosis. Clinical trials have demonstrated that it significantly increases bone mineral density (BMD) and decreases markers of bone turnover. In a randomized controlled trial involving 494 menopausal women, this compound reduced bone turnover markers in a dose-dependent manner .
Key Findings from Clinical Trials:
Safety Profile
This compound's safety profile is notable for its minimal stimulation of uterine and breast tissues compared to other SERMs. In clinical trials, the incidence of serious adverse events was comparable to placebo and other treatments like raloxifene. For instance, only 10.3% of patients on this compound experienced serious adverse events over two years .
Case Studies and Research Findings
- Breast Cancer : In animal models, this compound effectively inhibited the growth of tamoxifen-sensitive and -resistant breast tumors. This suggests potential use in advanced breast cancer treatment .
- Multiple Sclerosis : A recent study is investigating this compound as a remyelinating agent in patients with relapsing-remitting multiple sclerosis, showing promise based on preclinical data .
- Endometriosis : this compound has demonstrated significant efficacy in reducing endometriosis lesions in animal studies, indicating its potential as a treatment option for this condition .
特性
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGJABZCDBEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173593 | |
Record name | Bazedoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues. | |
Record name | Bazedoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198481-32-2 | |
Record name | Bazedoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198481-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bazedoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAZEDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bazedoxifene interact with its primary target and what are the downstream effects?
A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ), exhibiting agonist activity in some tissues (e.g., bone) and antagonist activity in others (e.g., breast, uterus) [, , , , ]. This tissue-selective action stems from its ability to induce different conformational changes in the estrogen receptor, influencing the recruitment of coactivators or corepressors, ultimately affecting gene transcription [, ]. In bone, this compound's agonist activity leads to increased bone mineral density and reduced bone turnover, similar to the effects of estrogen [, , ]. This effect is attributed to its ability to suppress osteoclast activity and reduce bone resorption [, ].
Q2: Beyond its SERM activity, does this compound interact with other targets?
A2: Research indicates that this compound can also inhibit interleukin 6 (IL-6) signaling by binding to glycoprotein 130 (GP130), a key component of the IL-6 receptor complex [, , , , , ]. This interaction disrupts IL-6-mediated downstream signaling, including STAT3 activation, impacting cell survival, proliferation, and other cellular processes [, , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C28H27NO3, and its molecular weight is 425.5 g/mol [, ].
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It undergoes extensive metabolism, primarily via glucuronidation by UDP-glucuronosyltransferases (UGTs), forming this compound-4′-glucuronide and this compound-5-glucuronide as major metabolites [, ]. These metabolites, along with a small fraction of unchanged this compound, are primarily excreted in feces, with minimal urinary excretion [].
Q5: Does the UGT1A1*28 polymorphism affect this compound metabolism?
A5: In vitro studies using genotyped microsomes suggest that the UGT1A128 polymorphism influences the glucuronidation of this compound []. Individuals homozygous for the UGT1A128 allele exhibited significantly lower metabolic clearance of this compound metabolites compared to other genotypes, indicating potential implications for in vivo drug exposure and response [].
Q6: What is the primary clinical indication for this compound?
A6: this compound is primarily indicated for the prevention and treatment of postmenopausal osteoporosis [, , , , ].
Q7: What is the evidence supporting the efficacy of this compound in treating osteoporosis?
A7: Several Phase III clinical trials have demonstrated the efficacy of this compound in postmenopausal women [, , , , ]. This compound significantly reduced the incidence of new vertebral fractures compared to placebo in women with osteoporosis [, , , ]. In a post-hoc analysis of a subgroup of women at higher fracture risk, this compound also showed a significant reduction in nonvertebral fractures compared to placebo and raloxifene [, , ]. Additionally, this compound effectively increased bone mineral density and reduced bone turnover markers compared to placebo [, , , , ].
Q8: Has the efficacy of this compound been compared to other osteoporosis treatments?
A8: Clinical trials have directly compared this compound to raloxifene, another SERM used for osteoporosis treatment [, , ]. While both drugs showed similar efficacy in reducing vertebral fractures, this compound demonstrated a greater reduction in nonvertebral fractures in the high-risk subgroup [, , ]. Additionally, indirect comparisons suggest that this compound may be comparable to oral bisphosphonates in preventing vertebral fractures, particularly in high-risk patients [].
Q9: What are the potential benefits of using this compound in combination with conjugated estrogens?
A9: Combining this compound with conjugated estrogens is being explored as a menopausal hormone therapy to address both menopausal symptoms and osteoporosis prevention [, , , ]. This combination aims to provide the benefits of estrogen (e.g., relief from vasomotor symptoms) while mitigating its potential risks on the endometrium and breast by leveraging the antagonistic effects of this compound in these tissues [, , , ].
Q10: Does this compound impact lipid profiles?
A10: Clinical studies have shown that this compound can improve lipid profiles by reducing serum concentrations of total cholesterol and low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol levels [, ]. This positive effect on lipid parameters might provide additional cardiovascular benefits in postmenopausal women.
Q11: Is there evidence for this compound's potential in other therapeutic areas?
A11: Research suggests that this compound's ability to inhibit IL-6/GP130 signaling might hold promise for treating various cancers, including osteosarcoma, triple-negative breast cancer, rhabdomyosarcoma, and pancreatic cancer [, , , , ]. Preclinical studies have shown that this compound inhibits tumor cell proliferation, induces apoptosis, and suppresses tumor growth in these cancer models [, , , , ].
Q12: Are there any ongoing investigations into this compound's mechanism of action or potential applications?
A12: Research continues to explore the full therapeutic potential of this compound. This includes investigating the detailed molecular mechanisms underlying its SERM and GP130 inhibitory activities, identifying biomarkers to predict treatment response and potential adverse effects, and evaluating its efficacy in other disease models beyond osteoporosis and cancer [, , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。